(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a 4-chlorophenyl group and a 4-phenyl-4,5-dihydro-3H-pyrazol-3-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxyphenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone: Similar structure but with a hydroxyl group instead of a chlorine atom.
(4-Fluorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in (4-Chlorophenyl)(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy as a therapeutic agent or its utility in materials science.
Properties
CAS No. |
6631-08-9 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C16H13ClN2O/c17-13-8-6-12(7-9-13)16(20)15-14(10-18-19-15)11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
InChI Key |
OFFITTOITABXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N=N1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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